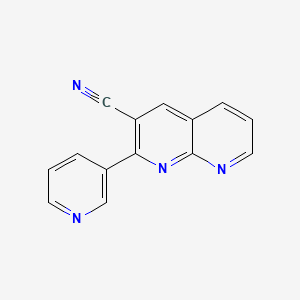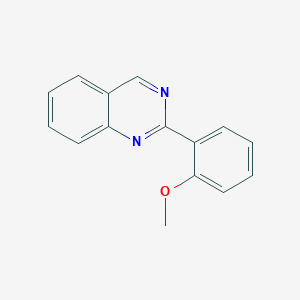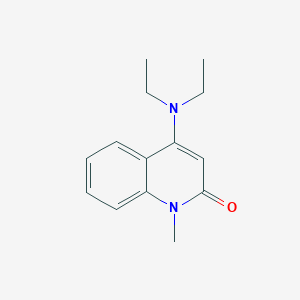
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid typically involves the formation of the azetidine ring followed by its attachment to the phenylacetic acid One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The exact methods can vary depending on the scale of production and the desired application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The azetidine ring and phenylacetic acid moiety can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and phenylacetic acid moiety can interact with specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate
- 3-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile
- 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid
Uniqueness
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both the azetidine ring and the phenylacetic acid moiety allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
2-(3,3-dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C13H15NO3/c1-13(2)8-14(12(13)17)10(11(15)16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,15,16) |
Clave InChI |
KXUPNNTWWYLOHV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1=O)C(C2=CC=CC=C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



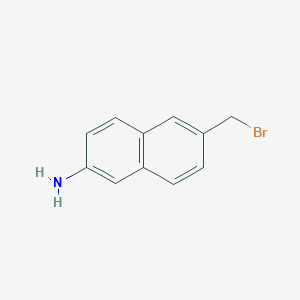
![2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11873845.png)

![7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11873862.png)
![Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11873880.png)
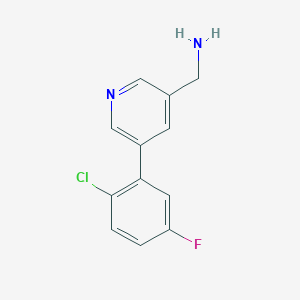
![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11873891.png)


![8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11873904.png)
